![molecular formula C19H26N6O4 B3571463 N-(2,4-dimethoxyphenyl)-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine](/img/structure/B3571463.png)
N-(2,4-dimethoxyphenyl)-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine
Overview
Description
N-(2,4-dimethoxyphenyl)-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C19H26N6O4 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.20155333 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,4-Dimethoxyphenyl)-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological effects based on diverse sources.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C19H24N6O2
- IUPAC Name : N-(2,4-dimethoxyphenyl)-4,6-di(morpholin-4-yl)-1,3,5-triazine-2-amine
This structure includes a triazine core with two morpholine groups and a dimethoxy-substituted phenyl moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:
- Formation of the Triazine Core : The initial step usually involves the condensation of 2-amino-4,6-dimorpholinyl-1,3,5-triazine with appropriate phenolic compounds.
- Substitution Reactions : The introduction of the 2,4-dimethoxy group is achieved through electrophilic aromatic substitution.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of similar triazine derivatives. For instance:
- Antibacterial Activity : In a comparative study involving various synthesized triazine derivatives, compounds similar to this compound demonstrated notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Compound | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) |
---|---|---|
6a | 250 | 100 |
6b | 500 | 200 |
Gentamycin | 0.25 | 0.05 |
The minimum inhibitory concentration (MIC) values indicate that while some derivatives exhibit moderate activity compared to standard antibiotics like gentamycin, further optimization may enhance their efficacy.
Antifungal Activity
Similar compounds have also been tested for antifungal properties against species such as Candida albicans and Aspergillus niger. The results showed varying degrees of activity:
Compound | C. albicans (MIC µg/mL) | A. niger (MIC µg/mL) |
---|---|---|
6a | 1000 | 1000 |
Gentamycin | - | - |
These findings suggest that while the compound may possess antifungal activity, it is generally less effective than established antifungal agents like nystatin .
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- Inhibition of Protein Synthesis : Similar triazine derivatives have been shown to interfere with bacterial protein synthesis pathways.
- Disruption of Membrane Integrity : Some compounds may disrupt cell membranes leading to cell lysis.
Case Studies and Research Findings
Recent research has focused on optimizing the structure of triazine derivatives to enhance their biological activity. For example:
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O4/c1-26-14-3-4-15(16(13-14)27-2)20-17-21-18(24-5-9-28-10-6-24)23-19(22-17)25-7-11-29-12-8-25/h3-4,13H,5-12H2,1-2H3,(H,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBPCBLCRYYVAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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